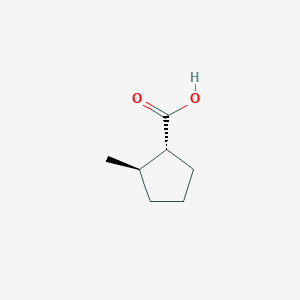

Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid

Beschreibung

Molecular Formula: C₇H₁₂O₂

Molecular Weight: 128.171 g/mol

Stereochemistry: Two defined stereocenters in the (1R,2R) configuration.

CAS Registry Number: 4541-43-9

Key Features: A cyclopentane ring substituted with a methyl group at C2 and a carboxylic acid group at C1. Its stereochemistry and compact bicyclic structure make it a valuable chiral building block in organic synthesis and pharmaceutical research .

Eigenschaften

IUPAC Name |

(1R,2R)-2-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-3-2-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUMDNFZGQAOJB-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Palladium-Catalyzed Hydrocarboxylation: One method involves the palladium-catalyzed hydrocarboxylation of cyclopentene.

Base-Induced Ring Contraction: Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid.

Industrial Production Methods: Industrial production methods for Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The use of catalysts and specific reaction conditions are crucial for efficient production.

Analyse Chemischer Reaktionen

Decarboxylative Halogenation

The carboxylic acid group undergoes radical-mediated bromodecarboxylation under oxidative conditions, as described for analogous cyclopentane derivatives :

Reaction Mechanism:

-

Formation of Acyl Hypobromite : Reaction with bromine (Br₂) or N-bromosuccinimide (NBS) generates an unstable acyl hypobromite intermediate.

-

Homolytic Cleavage : The O–Br bond breaks to produce an acyloxy radical and bromine radical.

-

Decarboxylation : The acyloxy radical loses CO₂, forming a cyclopentylmethyl radical.

-

Halogen Abstraction : The alkyl radical abstracts a bromine atom from Br₂ or NBS, yielding 1-bromo-2-methylcyclopentane .

Key Observations:

-

Radical Stability : The methyl group at C-2 stabilizes the intermediate cyclopentylmethyl radical, favoring bromination at C-1 .

-

Racemization Risk : Radical intermediates may lead to partial racemization, but silver halide additives suppress this by accelerating chain propagation .

Stereochemical Considerations in Reactions

The (1R,2R) configuration influences reaction pathways and outcomes:

For example, esterification with methanol under acidic conditions produces methyl (1R,2R)-2-methylcyclopentane-1-carboxylate without altering stereochemistry .

Esterification and Amidation

-

Reacts with alcohols (e.g., methanol) or amines to form esters/amides, useful for protecting-group strategies .

-

Example: Reaction with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with amines to yield chiral amides .

Reduction

-

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to (1R,2R)-2-methylcyclopentylmethanol .

Oxidation

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula: CHO

Molecular Weight: 128.17 g/mol

CAS Number: 4541-43-9

IUPAC Name: (1R,2R)-2-methylcyclopentane-1-carboxylic acid

This compound features a cyclopentane ring with a carboxylic acid functional group, which contributes to its reactivity and utility in synthetic applications.

Synthesis Applications

Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid is utilized as a chiral building block in the synthesis of various pharmaceuticals. Its unique stereochemistry allows for the development of compounds with specific biological activities. Notably, it has been employed in the synthesis of β-amino acids and peptidomimetics, which are crucial for drug development.

Case Study: Synthesis of β-Amino Acids

A notable study demonstrated the use of this compound in synthesizing β-amino acids through a diastereoselective conjugate addition reaction followed by cyclization. This method allows for the efficient production of homochiral β-amino acids, which are valuable in medicinal chemistry for their role in peptide synthesis and drug formulation .

Medicinal Chemistry

This compound has shown potential in the development of inhibitors for cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The compound's structural characteristics facilitate the design of selective CDK inhibitors that can interrupt abnormal cell cycle progression associated with various cancers.

Case Study: CDK Inhibitors

Research indicates that derivatives of this compound can act as effective inhibitors of CDK2, CDK4, and CDK6. These enzymes play essential roles in regulating cell division, and their inhibition has been linked to reduced tumor growth in preclinical models . The development of such inhibitors is crucial for advancing cancer treatment strategies.

Industrial Applications

Beyond its pharmaceutical relevance, this compound is also explored for applications in agrochemicals and materials science. Its ability to serve as a chiral auxiliary makes it valuable in the synthesis of crop protection agents that require specific stereochemical configurations for efficacy.

Summary of Findings

The applications of this compound span several domains:

| Application Area | Details |

|---|---|

| Organic Synthesis | Used as a chiral building block for β-amino acids and peptidomimetics |

| Medicinal Chemistry | Development of selective CDK inhibitors for cancer therapy |

| Industrial Chemistry | Potential use in agrochemicals and material science |

Wirkmechanismus

The mechanism of action of Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid with related cyclopentane/cyclopropane derivatives:

Key Differences and Research Findings

Steric and Electronic Effects: The methyl group in this compound introduces steric hindrance, affecting its reactivity in nucleophilic substitutions compared to the fluorobenzoyl derivative (), which has enhanced lipophilicity and electronic withdrawal due to the fluorine atom . The Boc-protected amino analog () is less reactive in peptide coupling reactions than the parent carboxylic acid due to steric shielding by the tert-butoxycarbonyl group .

Biological Activity: Borrelidin () exhibits broad-spectrum antibiotic activity via inhibition of threonyl-tRNA synthetase, a mechanism distinct from simpler cyclopentane carboxylic acids . 1-Amino-2-hydroxycyclopentanecarboxylic acid mimics serine and threonine, disrupting protein synthesis in tumor cells, as seen in studies related to cycloleucine analogs .

Synthetic Utility :

Biologische Aktivität

Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid is a cyclic carboxylic acid that has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 128.17 g/mol. The compound features a cyclopentane ring with a carboxylic acid functional group, which is crucial for its biological activity. Its stereochemistry is defined by the (1R,2R) configuration, influencing its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an antiviral agent and its influence on metabolic pathways.

Antimicrobial Properties

In vitro studies have demonstrated that cyclic carboxylic acids can possess antimicrobial activity against various pathogens. The mechanism typically involves disrupting bacterial cell membranes or inhibiting key metabolic enzymes. While direct studies on this compound are scarce, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of carboxylic acids like this compound can be analyzed based on variations in the cyclopentane ring and substituents on the carboxyl group.

Case Studies

A notable study examined the synthesis of cyclically constrained δ-amino acids and their incorporation into foldamers. The findings suggested that structural constraints significantly affect biological activity, indicating that modifications to the cyclopentane structure could enhance or diminish activity .

Another research focused on substituted amides of pyrazine-2-carboxylic acids demonstrated strong antimicrobial effects with specific structural features enhancing lipophilicity and bioactivity. This suggests that similar modifications to this compound may yield compounds with enhanced efficacy against microbial targets .

Q & A

Q. What are the key synthetic routes for Rel-(1R,2R)-2-methylcyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves cyclopentanation and stereoselective functionalization. A common approach includes:

- Cyclopentane Ring Formation : Use of transition metal-catalyzed cyclopropanation analogs (e.g., rhodium or copper catalysts with diazo compounds) .

- Methyl and Carboxylic Acid Introduction : Sequential alkylation and oxidation steps. For example, methyl groups may be introduced via nucleophilic substitution, while carboxylation is achieved through CO₂ insertion or oxidation of alcohol intermediates .

- Optimization : Low temperatures (-20°C to 0°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via recrystallization or chiral chromatography ensures enantiomeric purity .

Q. What spectroscopic methods are most effective for confirming the stereochemistry of this compound?

- NMR : H and C NMR can identify coupling constants (e.g., ) between the methyl and carboxylic acid groups to confirm the (1R,2R) configuration. NOE experiments verify spatial proximity of substituents .

- X-ray Crystallography : Provides definitive proof of absolute configuration but requires high-purity crystals .

- Polarimetry : Measures optical rotation to confirm enantiomeric consistency with literature values .

Advanced Questions

Q. How does the (1R,2R) stereochemistry influence the compound’s reactivity in ring-strain-driven reactions?

The cyclopentane ring’s strain (~5–6 kcal/mol) and stereochemistry dictate reactivity:

- Ring-Opening Reactions : The (1R,2R) configuration directs regioselectivity in nucleophilic attacks. For example, electrophilic additions to the strained ring favor positions anti to the methyl group due to steric effects .

- Comparison with Diastereomers : The (1S,2R) or (1R,2S) configurations exhibit distinct reactivity patterns in Diels-Alder reactions, as demonstrated in related cyclopropane derivatives .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound?

Discrepancies often arise from:

- Chiral Resolving Agents : Different agents (e.g., tartaric acid vs. cinchona alkaloids) may selectively crystallize enantiomers, leading to variable ee values. Cross-validation using multiple methods (HPLC with chiral columns, NMR with chiral shift reagents) is critical .

- Kinetic vs. Thermodynamic Control : Reaction conditions (temperature, catalyst loading) can shift ee. For example, Rh-catalyzed syntheses under kinetic control may yield higher ee than Cu-mediated routes .

Q. How does the methyl group’s position affect the compound’s biological activity in enzyme inhibition studies?

- Steric Effects : The 2-methyl group in the (1R,2R) configuration creates a steric bulk that enhances binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 mimics) .

- Electronic Effects : Methyl substitution alters electron density on the cyclopentane ring, modulating interactions with catalytic residues. Comparative studies with 2-ethyl or 2-fluoro analogs show reduced activity, highlighting the methyl group’s optimal size .

Methodological Insights

Q. What purification techniques are optimal for isolating high-purity this compound?

- Chiral Chromatography : Use of amylose- or cellulose-based columns achieves >99% ee .

- Recrystallization : Solvent systems like hexane/ethyl acetate (3:1) yield crystals with minimal impurities .

- Distillation : Short-path distillation under reduced pressure (0.1–1 mmHg) is effective for thermally stable batches .

Q. How can computational modeling predict the compound’s behavior in asymmetric catalysis?

- DFT Calculations : Assess transition-state geometries to predict enantioselectivity. For example, B3LYP/6-31G* models correlate well with experimental ee values in Rh-catalyzed syntheses .

- MD Simulations : Reveal binding modes in enzyme active sites, guiding structural modifications for enhanced inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.